1-[(5-bromopentyl)oxy]naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromopentoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO/c16-11-4-1-5-12-17-15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUZFQCMWADMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 5 Bromopentyl Oxy Naphthalene
Alkylation Strategies for Naphthalene (B1677914) Ethers
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental process for creating the ether bond in 1-[(5-bromopentyl)oxy]naphthalene. The most common approach involves the reaction of a naphthalenol precursor with an appropriate alkylating agent.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains a highly versatile method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this involves the deprotonation of 1-naphthol (B170400) to form the corresponding naphthoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 1,5-dibromopentane (B145557). wvu.edu
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions, particularly the choice of solvent and base. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the oxygen anion. masterorganicchemistry.comnumberanalytics.com
The selection of the base is also critical. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are frequently employed, especially when combined with a polar aprotic solvent like DMF. numberanalytics.compnu.ac.ir K₂CO₃ offers a balance of sufficient basicity to deprotonate the naphthol while being less harsh than other options, which can help to minimize side reactions. pnu.ac.ir The combination of K₂CO₃ in DMF has been shown to be an efficient system for the synthesis of various ethers. pnu.ac.ir
Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield
| Base | Solvent | Typical Yield (%) |
|---|---|---|
| NaH | DMF | High |
| K₂CO₃ | DMF | Good to High |
| NaOH | Ethanol/Water | Moderate to Low |
Note: Yields are general and can vary based on specific substrates and reaction conditions.
In the synthesis of this compound from 1-naphthol and 1,5-dibromopentane, controlling the stoichiometry is crucial to favor the formation of the desired mono-ether product and minimize the formation of the bis-naphthyl diether byproduct. prepchem.com Using an excess of 1,5-dibromopentane relative to 1-naphthol can statistically favor the reaction of only one of the bromine atoms on the pentane (B18724) chain with the naphthoxide. This is a common strategy when reacting a symmetrical difunctional electrophile with a valuable nucleophile.
Table 2: Stoichiometric Ratios for Selective Mono-etherification
| 1-Naphthol (equivalents) | 1,5-Dibromopentane (equivalents) | Expected Major Product |
|---|---|---|
| 1 | >2 | This compound |
| 2 | 1 | 1,5-bis(naphthalen-1-yloxy)pentane |
Note: The exact optimal ratio may require empirical optimization.
Alternative C-O Bond Formation Methodologies
While the Williamson ether synthesis is a robust method, other strategies for forming the critical C-O bond have been developed, offering potential advantages in terms of scope and reaction conditions.
Transition-metal catalysis has emerged as a powerful tool for C-O bond formation, providing alternatives to traditional methods. numberanalytics.comacs.org Catalytic systems based on metals like palladium (Pd), copper (Cu), and iron (Fe) can facilitate the coupling of alcohols or phenols with various partners. numberanalytics.comacs.org For instance, Buchwald-Hartwig and Chan-Lam cross-coupling reactions, though more commonly applied to C-N and C-S bond formation, have been adapted for ether synthesis. numberanalytics.com These methods can sometimes offer milder reaction conditions and broader substrate compatibility compared to the classical Williamson synthesis. Iron-catalyzed dehydrative etherification of alcohols has also been explored as a more environmentally benign and economical approach. acs.org
Visible-light photocatalysis represents a greener and more sustainable approach to chemical synthesis. nih.gov This methodology utilizes photocatalysts, such as ruthenium polypyridyl complexes, which can be activated by visible light to promote chemical transformations. nih.gov While the direct photocatalytic synthesis of this compound is not extensively documented, the principles of photocatalysis have been applied to the formation of C-O bonds. These reactions often proceed through radical intermediates and can offer unique reactivity patterns. For example, photocatalysis has been used in the hydroxylation of naphthalene to form naphthalenols, which are precursors for ether synthesis. mdpi.com The development of direct photocatalytic methods for forming naphthyl ether linkages is an active area of research.
Regioselective Functionalization of the Naphthalene Nucleus in Precursor Synthesis
The functionalization of the naphthalene skeleton is a cornerstone of synthetic chemistry due to the prevalence of this motif in pharmaceuticals and materials science. nih.govnih.gov Achieving regioselectivity—the ability to introduce a functional group at a specific position—is a significant challenge. For the synthesis of this compound, the key precursor is 1-naphthol. Therefore, methodologies that can selectively introduce a hydroxyl group or a precursor functional group (like a bromine atom) at the C1 (alpha) position of the naphthalene ring are of utmost importance.
The selective bromination of naphthalene serves as a potential, albeit indirect, route to 1-substituted precursors. While direct bromination often yields mixtures, specific reaction conditions have been developed to favor certain isomers. The reaction of naphthalene with stoichiometric amounts of bromine in a minimal amount of methylene (B1212753) chloride at low temperatures (−30 to −50°C) can produce 1,4-dibromonaphthalene (B41722) in high yield (90%). researchgate.net
The choice of catalyst and reaction conditions plays a pivotal role in directing the position of bromination. For instance, the use of solid catalysts like montmorillonite (B579905) KSF clay can lead to mixtures of 1,4- and 1,5-dibromonaphthalene. cardiff.ac.uk Further bromination of naphthalene using three mole equivalents of bromine at room temperature can yield 1,4,6-tribromonaphthalene as the major product. cardiff.ac.uk These polybrominated naphthalenes can be valuable intermediates in the synthesis of more complex structures. cardiff.ac.uk
Table 1: Selected Methods for Regioselective Bromination of Naphthalene
| Starting Material | Reagents & Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Naphthalene | Bromine, Methylene Chloride, -30 to -50°C | 1,4-Dibromonaphthalene | 90% | researchgate.net |
| 1-Bromonaphthalene (B1665260) | Photobromination, CCl₄, 77°C (reflux) | 1,5-Dibromonaphthalene | 80% | researchgate.net |
| Naphthalene | 3 equiv. Bromine, Room Temperature | 1,4,6-Tribromonaphthalene | 66% | cardiff.ac.uk |
Direct hydroxylation of naphthalene to produce 1-naphthol (α-naphthol) and 2-naphthol (B1666908) (β-naphthol) is a more direct pathway to the required precursor. An innovative approach involves reacting naphthalene with hydrogen peroxide in the presence of a solid catalyst containing an organotransition metal complex, such as a metal phthalocyanine. google.com This process operates at mild temperatures (20°C to 85°C) and allows for the isolation of the resulting naphthols by conventional methods. google.com The transition metals in these complexes can include iron, cobalt, or copper. google.com
Alternative modern methods include biocatalysis and photocatalysis. The fungal enzyme aromatic peroxygenase from Agrocybe aegerita can selectively hydroxylate the aromatic ring of naphthalene, with the oxygen atom being transferred from hydrogen peroxide. nih.gov Similarly, the photocatalytic reforming of naphthalene in an aqueous medium using titanium dioxide (TiO₂) as a photocatalyst also yields 1-naphthalenol and 2-naphthalenol as primary products. mdpi.com
Historically, 1-naphthol was produced through methods such as the caustic fusion of naphthalene-1-sulfonic acid or the hydrolysis of 1-naphthylamine (B1663977) under high pressure and temperature. google.com
Table 2: Comparison of Naphthalene Hydroxylation Methods
| Method | Reagents/Catalyst | Key Features | Product(s) | Reference |
|---|---|---|---|---|
| Catalytic Oxidation | Hydrogen Peroxide, Organotransition Metal Complex | Operates at mild temperatures (20-85°C). | α- and β-Naphthol | google.com |
| Biocatalysis | Agrocybe aegerita Peroxygenase, H₂O₂ | Enzymatic, selective hydroxylation. | Naphthalenols | nih.gov |
| Photocatalysis | Titanium Dioxide (TiO₂), Light | Uses light energy to drive the reaction. | 1-Naphthalenol, 2-Naphthalenol | mdpi.com |
Purification and Isolation Techniques for Complex Organic Syntheses
The synthesis of a target molecule like this compound invariably produces a crude reaction mixture containing the desired product, unreacted starting materials, reagents, and byproducts. Therefore, robust purification and isolation techniques are essential to obtain the compound in high purity.
Flash column chromatography is a powerful and widely used technique for the purification of organic compounds. wfu.edu It operates on the principle of differential adsorption of components of a mixture onto a solid stationary phase (commonly silica (B1680970) gel) and their subsequent elution with a liquid mobile phase. wfu.edu By gradually increasing the polarity of the mobile phase, compounds are desorbed and separated based on their affinity for the stationary phase. wfu.edu
In a synthesis of the closely related compound 1-[[(5-bromopentyl)oxy]methyl]naphthalene, the product was isolated as a colorless oil using flash column chromatography (FCC). prepchem.com The separation was achieved using a solvent system (eluent) of ether and cyclohexane, with the ratio gradually changing from 1:49 to 2:48. prepchem.com This example highlights the utility of flash chromatography for purifying naphthalene ethers with alkyl bromide chains.
Table 3: Typical Parameters for Flash Chromatography Purification
| Parameter | Description | Example Application | Reference |
|---|---|---|---|
| Stationary Phase | A polar adsorbent material. | Silica Gel | wfu.edu |
| Mobile Phase (Eluent) | A non-polar or moderately polar solvent mixture. | Ether-Cyclohexane (1:49 → 2:48) | prepchem.com |
| Separation Principle | Adsorption/Desorption based on compound polarity. | Less polar compounds elute first. | wfu.edu |
| Product Form | The state of the purified compound. | Colorless Oil | prepchem.com |
Crystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the crude solid product in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor). Recrystallization is the repetition of this process to achieve even higher purity.
This technique is particularly effective for removing byproducts with different solubility profiles. In the context of naphthalene chemistry, crystallization is frequently employed to purify solid intermediates. For example, in the synthesis of polybromonaphthalenes, crystallization from the crude reaction mixture is a key step to isolate pure isomers like 1,4,6-tribromonaphthalene or 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk Assuming this compound is a solid at room temperature, crystallization or recrystallization would be an indispensable final step to obtain it as a high-purity crystalline solid.
Mechanistic Investigations of 1 5 Bromopentyl Oxy Naphthalene Formation and Transformations
Reactivity of the Pentyl Bromide Chain
The terminal bromine atom on the pentyl chain of 1-[(5-bromopentyl)oxy]naphthalene imparts significant reactivity to the molecule, opening pathways for both intramolecular and intermolecular transformations.
The presence of a nucleophilic oxygen atom and an electrophilic carbon atom (C-Br) within the same molecule allows for the possibility of an intramolecular Williamson ether synthesis. masterorganicchemistry.com Under basic conditions, if a second equivalent of base is present or if unreacted naphthoxide remains, it can facilitate an internal S_N2 reaction. The naphthoxy oxygen could potentially attack the terminal brominated carbon, leading to the formation of a cyclic ether. However, the formation of a six-membered ring through this pathway is less common than cyclization involving a more proximate nucleophile. A more plausible intramolecular reaction could involve the aromatic ring itself acting as a nucleophile in a Friedel-Crafts type alkylation, leading to the formation of a new ring fused to the naphthalene (B1677914) system. The probability of such cyclizations depends on factors like chain length, conformational flexibility, and the specific reaction conditions employed.
The terminal bromo group is a reactive handle for various intermolecular reactions. For instance, in the initial synthesis, if a large excess of the naphthoxide nucleophile is used, it can lead to a double substitution on the 1,5-dibromopentane (B145557), resulting in the formation of 1,5-di(naphthalen-1-yloxy)pentane as a significant byproduct.
Furthermore, the bromoalkane functionality can be exploited to couple this compound with a wide range of other nucleophiles. This allows for the synthesis of more complex molecules where the naphthalene moiety is linked via a pentoxy bridge to other functional groups or molecular scaffolds. Examples of such reactions include coupling with amines to form amino-ethers, with thiols to form thioethers, or with carbanions in carbon-carbon bond-forming reactions.
Reaction Stereochemistry and Conformational Analysis
The primary etherification reaction to form this compound does not typically introduce any new chiral centers, assuming the starting 1-naphthol (B170400) and 1,5-dibromopentane are achiral. The S_N2 reaction proceeds with an inversion of configuration at the electrophilic carbon; however, since this carbon in 1,5-dibromopentane is not a stereocenter, the inversion has no stereochemical consequence on the product.
Steric Hindrance Effects on Reactivity
The reactivity of this compound, particularly in transformations involving the bromo-terminated alkyl chain, is significantly influenced by steric factors. The formation of this compound, typically achieved through a Williamson ether synthesis, involves the reaction of a naphthoxide salt with a dihaloalkane. This reaction itself is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Current time information in Bangalore, IN.
The steric hindrance of a substituent can be quantified using parameters such as the Taft steric parameter (Es). A more negative Es value indicates greater steric bulk. While a specific Es value for the 1-naphthoxy group is not commonly tabulated, it is understood that aryl groups are significantly more sterically demanding than simple alkyl groups. For comparison, a phenyl group is considered more sterically hindering than a methyl group. wikipedia.org Given that the naphthalene ring system is larger and more rigid than a benzene (B151609) ring, the 1-naphthoxy group is expected to exert considerable steric influence.
| Substituent | Taft Steric Parameter (Es) |
|---|---|
| Methyl (CH₃) | 0.00 |
| Ethyl (CH₂CH₃) | -0.07 |
| n-Propyl (CH₂CH₂CH₃) | -0.36 |
| Isopropyl (CH(CH₃)₂) | -0.47 |
| tert-Butyl (C(CH₃)₃) | -1.54 |
| Phenyl (C₆H₅) | -1.80 (approx.) |
This table presents Taft steric parameters for a selection of substituents to illustrate relative steric bulk. The value for the phenyl group suggests that the even larger 1-naphthoxy group would have a significantly negative Es value.
Conformational Preferences of the Alkyl Chain and Naphthoxy Group
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and chemical behavior. The molecule has two main regions of conformational freedom: the pentyl chain and the linkage to the naphthoxy group.
The five-carbon alkyl chain, like other n-alkanes, will adopt conformations that minimize torsional and steric strain. The potential energy of the chain varies with the dihedral angles of the C-C-C-C bonds. The most stable conformation is the anti-periplanar arrangement (180° dihedral angle), where the carbon backbone exists in a fully extended, zigzag geometry. Gauche conformations (±60° dihedral angle) are higher in energy due to steric repulsion between adjacent methylene (B1212753) groups.
The orientation of the naphthoxy group relative to the alkyl chain is determined by rotation around the C(aryl)-O and O-C(alkyl) bonds. Computational studies on analogous aryl alkyl ethers, such as phenoxyalkanes, suggest that the lowest energy conformation often involves the C(alkyl)-O bond lying in or near the plane of the aromatic ring. This preference is a result of the balance between stabilizing conjugative effects and destabilizing steric repulsions. For the 1-naphthoxy group, a planar arrangement with the pentyl chain would likely lead to significant steric clashes between the C2-hydrogens of the pentyl chain and the hydrogen atom at the C8 position of the naphthalene ring. Therefore, it is expected that the C(aryl)-O-C(alkyl) plane will be twisted out of the naphthalene plane to relieve this strain.
Detailed conformational analysis through computational methods like Density Functional Theory (DFT) can predict the most stable conformers by calculating the energies associated with different dihedral angles. For long-chain alkyl aryl ethers, the alkyl chain tends to adopt an extended conformation to move away from the bulky aryl group.
| Dihedral Angle | Description | Predicted Value (for analogous systems) | Relative Energy (kcal/mol) |
|---|---|---|---|
| C(2-naphthyl)-C(1-naphthyl)-O-C(1-alkyl) | Orientation of ether linkage to ring | ~60° or ~120° | 0 (most stable) |
| C(1-naphthyl)-O-C(1-alkyl)-C(2-alkyl) | First bond of the alkyl chain | ~180° (anti) | 0 |
| O-C(1-alkyl)-C(2-alkyl)-C(3-alkyl) | Second bond of the alkyl chain | ~180° (anti) | 0 |
| O-C(1-alkyl)-C(2-alkyl)-C(3-alkyl) | Second bond of the alkyl chain | ±60° (gauche) | ~0.9 |
This table presents predicted dihedral angles and relative energies for the stable conformations of this compound based on data from analogous aryl alkyl ethers and n-alkanes. The lowest energy conformer is expected to have an extended alkyl chain and a twisted orientation of the naphthoxy group.
Experimental techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the predominant solution-phase conformation of such molecules. libretexts.org For this compound, NOESY could potentially reveal proximities between specific protons on the naphthalene ring and protons on the pentyl chain, thereby defining its conformational preferences.
Derivatization and Chemical Transformations of 1 5 Bromopentyl Oxy Naphthalene
Nucleophilic Substitution Reactions at the Terminal Bromine
The presence of a primary alkyl bromide in 1-[(5-bromopentyl)oxy]naphthalene provides a reactive handle for various nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the terminus of the pentoxy chain, leading to a diverse library of naphthalene-containing molecules.
Formation of Amino-Functionalized Naphthalene (B1677914) Ethers
The reaction of this compound with various nitrogen-based nucleophiles offers a straightforward route to amino-functionalized naphthalene ethers. These compounds are valuable precursors for the synthesis of biologically active molecules and advanced materials. For instance, direct displacement of the bromide with ammonia (B1221849) or primary and secondary amines under standard alkylation conditions can yield the corresponding primary, secondary, or tertiary amines.
A common strategy involves the use of azide (B81097) as a masked amino group. The reaction of this compound with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) readily produces 1-((5-azidopentyl)oxy)naphthalene. Subsequent reduction of the azide, typically using triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation, affords the corresponding primary amine, 1-((5-aminopentyl)oxy)naphthalene. This two-step process is often preferred due to the high nucleophilicity of the azide ion and the clean conversion to the amine.
| Reagent | Product | Reaction Type |
| Ammonia | 1-((5-aminopentyl)oxy)naphthalene | Nucleophilic Substitution |
| Primary/Secondary Amine | 1-((5-(Alkylamino)pentyl)oxy)naphthalene | Nucleophilic Substitution |
| Sodium Azide | 1-((5-azidopentyl)oxy)naphthalene | Nucleophilic Substitution |
Generation of Alkyl-Substituted Naphthalene Derivatives
The terminal bromine of this compound can be readily displaced by carbon nucleophiles, such as those derived from Grignard or organolithium reagents, to form new carbon-carbon bonds. This extends the alkyl chain and allows for the introduction of various hydrocarbon moieties.
For example, the reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF), would be expected to yield 1-((6-phenylhexyl)oxy)naphthalene. Similarly, organolithium reagents can be employed for the same purpose. These reactions are fundamental in constructing more complex molecular frameworks based on the naphthoxy-pentyl scaffold. It is crucial to ensure the absence of acidic protons in the reaction mixture to avoid quenching the highly basic organometallic reagents.
| Reagent Type | Example Reagent | Expected Product |
| Grignard Reagent | Phenylmagnesium Bromide | 1-((6-phenylhexyl)oxy)naphthalene |
| Organolithium Reagent | n-Butyllithium | 1-(Nonyloxy)naphthalene |
Synthesis of Thioether and Selenoether Derivatives
The synthesis of thioether and selenoether derivatives of this compound proceeds through the reaction of the parent bromide with sulfur or selenium-based nucleophiles. These reactions are typically carried out under basic conditions to generate the corresponding thiolate or selenolate anions, which then displace the bromide.
For the synthesis of thioethers, a thiol, such as ethanethiol, can be deprotonated with a base like sodium hydride to form the sodium thiolate. This thiolate then reacts with this compound to yield the corresponding thioether. An alternative approach involves the use of potassium thioacetate (B1230152) to form a thioacetate intermediate, S-(5-(naphthalen-1-yloxy)pentyl) ethanethioate, which can then be hydrolyzed to the free thiol.
The synthesis of selenoethers follows a similar pathway. For instance, the reaction with a selenolate, such as sodium phenylselenide (prepared from diphenyl diselenide and a reducing agent like sodium borohydride), would furnish 1-((5-(phenylselanyl)pentyl)oxy)naphthalene. These sulfur and selenium-containing naphthalene derivatives are of interest in materials science and medicinal chemistry.
| Nucleophile | Product | Derivative Type |
| Ethanethiolate | 1-((5-(Ethylthio)pentyl)oxy)naphthalene | Thioether |
| Potassium Thioacetate | S-(5-(naphthalen-1-yloxy)pentyl) ethanethioate | Thioacetate |
| Phenylselenide | 1-((5-(Phenylselanyl)pentyl)oxy)naphthalene | Selenoether |
Coupling Reactions and Macrocyclization Strategies
The terminal bromine atom in this compound also serves as a key functional group for participating in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures, including macrocyclic systems.
Cross-Coupling Reactions Utilizing the Bromine as a Handle
The terminal alkyl bromide of this compound can be utilized in cross-coupling reactions, although less commonly than aryl or vinyl bromides. However, with the appropriate choice of catalyst and conditions, reactions such as Suzuki and Sonogashira couplings can be achieved.
The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govresearchgate.nettcichemicals.com While typically used for sp2-sp2 bond formation, developments in catalysis have extended its scope to include sp3-hybridized centers. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, in the presence of a suitable palladium catalyst and a base, could potentially yield 1-((6-phenylhexyl)oxy)naphthalene.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgnrochemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, its application to alkyl halides is less common but feasible. The reaction of this compound with a terminal alkyne, for instance, phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would lead to the formation of a C(sp3)-C(sp) bond, resulting in 1-((7-phenylhept-6-yn-1-yl)oxy)naphthalene.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic Acid | Palladium Catalyst + Base | Alkyl-Aryl Coupled Product |
| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Alkyl-Alkynyl Coupled Product |
Formation of Macrocyclic Systems Incorporating the Naphthoxy-Pentyl Linker
The bifunctional nature of derivatives of this compound makes them excellent building blocks for the synthesis of macrocycles. nih.govnih.govresearchgate.netresearchgate.net By introducing a second reactive group at the other end of the molecule, intramolecular cyclization can be achieved to form large ring structures.
For example, a Sonogashira coupling of this compound with a protected alkyne, followed by deprotection, would yield a terminal alkyne. This alkyne could then undergo an intramolecular coupling reaction, such as a Glaser or Eglinton coupling, under high-dilution conditions to favor the formation of a macrocyclic diyne.
Alternatively, two different derivatives of this compound can be coupled together. For instance, a derivative functionalized with a terminal alkyne could be coupled with another derivative functionalized with a boronic acid ester via a Suzuki-Miyaura reaction in an intermolecular fashion to form a dimeric structure, which could be a precursor to even larger macrocyclic systems. The flexible pentoxy linker provides the necessary conformational freedom to facilitate the formation of these large ring structures, which are of significant interest in host-guest chemistry and as novel ligands. nih.gov
Transformations of the Naphthalene Moiety
The naphthalene core of this compound is a versatile platform for further chemical modifications. The presence of the electron-donating alkoxypentyl chain significantly influences the reactivity of the aromatic system, enabling a range of functionalization reactions. These transformations can be broadly categorized into electrophilic aromatic substitution, directed metalation, and redox reactions of the naphthalene rings.
Further Aromatic Functionalization (e.g., Electrophilic Aromatic Substitution, Directed Metalation)
The introduction of new substituents onto the naphthalene ring can be achieved with high regioselectivity, governed by the directing effects of the existing ether linkage.
Electrophilic Aromatic Substitution (EAS)
The 1-alkoxy group is a potent activating group in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org It donates electron density to the naphthalene ring system through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution process. wikipedia.org This activation directs incoming electrophiles primarily to the ortho (C2) and para (C4) positions. In the case of 1-substituted naphthalenes, electrophilic attack is strongly favored at the C4 position due to electronic activation and lower steric hindrance compared to the C2 position. stackexchange.com Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can be applied to introduce a variety of functional groups. wikipedia.orgmasterorganicchemistry.com For instance, the bromination of 1-bromonaphthalene (B1665260) using bromine in a solvent like methylene (B1212753) chloride has been shown to selectively yield the 1,4-dibromo derivative. researchgate.net
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents & Conditions | Expected Major Product |
|---|---|---|
| Bromination | Br₂, CH₂Cl₂, low temp. | 1-[(5-bromopentyl)oxy]-4-bromonaphthalene |
| Nitration | HNO₃, H₂SO₄ | 1-[(5-bromopentyl)oxy]-4-nitronaphthalene |
Directed Metalation
Directed ortho metalation (DoM) offers an alternative and highly regioselective method for functionalizing the naphthalene ring, specifically at the C2 position. In this reaction, the oxygen atom of the alkoxy group acts as a directed metalation group (DMG). wikipedia.org It coordinates with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), facilitating the deprotonation of the nearest (ortho) C-H bond. uwindsor.caorganic-chemistry.orgbaranlab.org This process generates a 2-lithio-1-alkoxynaphthalene intermediate, which can then react with a wide array of electrophiles to introduce substituents exclusively at the C2 position. organic-chemistry.org This method circumvents the usual electronic preference for C4 substitution seen in EAS reactions. The choice of base and solvent is critical; ethereal solvents like tetrahydrofuran (THF) are commonly used as they can deaggregate the organolithium reagents, increasing their basicity and reactivity. uwindsor.ca
Table 2: Functionalization via Directed ortho Metalation
| Electrophile | Reagent Example | Resulting Functional Group at C2 |
|---|---|---|
| Carbon dioxide | CO₂ (s) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | (CH₃)₂CO | Tertiary alcohol (-C(OH)(CH₃)₂) |
| Alkyl halides | CH₃I | Methyl group (-CH₃) |
Reduction or Oxidation of the Naphthalene Ring System
Reduction of the Naphthalene Ring
The aromatic naphthalene system can undergo reduction under specific conditions to yield dihydronaphthalene derivatives. A classic method for this transformation is the Birch reduction, which involves using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol proton source. For 1-alkoxynaphthalenes, this reaction typically reduces the unsubstituted ring, leading to the formation of 5,8-dihydronaphthalene derivatives.
An alternative method for the reduction of substituted naphthalenes utilizes potassium-graphite intercalate (C₈K) in a solvent such as tetrahydrofuran (THF). huji.ac.il This reagent has been shown to effectively reduce disubstituted naphthalenes at low temperatures (0 °C). huji.ac.il Applying this to this compound would be expected to selectively reduce the unsubstituted ring, yielding 1-[(5-bromopentyl)oxy]-5,8-dihydronaphthalene.
Table 3: Potential Reduction Reactions of the Naphthalene Ring
| Method | Reagents & Conditions | Expected Major Product |
|---|---|---|
| Birch Reduction | Li, NH₃ (l), EtOH | 1-[(5-bromopentyl)oxy]-5,8-dihydronaphthalene |
Oxidation of the Naphthalene Ring
The oxidation of the naphthalene moiety can lead to various products depending on the oxidant and reaction conditions. The atmospheric oxidation of naphthalene, initiated by hydroxyl radicals, has been studied and shown to proceed through the formation of hydroxylated intermediates, which can lead to products like naphthoquinones. nih.govrsc.org In a laboratory setting, oxidation can be achieved using various reagents. For example, the oxidation of 1-methylnaphthalene (B46632) has been shown to produce 1,4-naphthoquinone (B94277) among other products. nih.gov The enzymatic oxidation of naphthalene by certain microorganisms also yields hydroxylated intermediates, such as (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, which can be further oxidized. nih.gov For this compound, controlled oxidation would likely target the activated ring to form quinone structures, such as 4-alkoxy-1,2-naphthoquinone or, with potential loss of the alkyl chain, 1,4-naphthoquinone.
Table 4: Potential Oxidation Products of the Naphthalene Moiety
| Reagent/Condition | Potential Product(s) |
|---|---|
| Strong Oxidizing Agents (e.g., CrO₃) | 1,4-Naphthoquinone derivatives |
| OH radical-generating systems | Hydroxylated naphthalenes, Naphthoquinones |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-[(5-bromopentyl)oxy]naphthalene. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound provides precise information about the number and types of protons and their neighboring atoms. The aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The proton on the carbon adjacent to the oxygen (C1) is often the most deshielded. The protons on the pentoxy chain appear at distinct chemical shifts. The methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) is deshielded and appears around δ 4.1 ppm as a triplet. The methylene group attached to the bromine atom (-CH₂-Br) is also deshielded and resonates around δ 3.5 ppm, also as a triplet. The remaining methylene groups of the pentyl chain appear as multiplets in the more upfield region (δ 1.6-2.1 ppm).
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each carbon atom in the molecule. The carbon atoms of the naphthalene ring appear in the aromatic region (δ 105-155 ppm). The carbon atom bearing the ether linkage (C1) is significantly deshielded. The chemical shifts of the aliphatic carbons in the pentoxy chain are also distinct, with the carbon attached to the oxygen appearing around δ 68 ppm and the carbon attached to the bromine appearing around δ 33 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Naphthalene H | 7.0 - 8.5 | Multiplet | 105 - 128 |
| Naphthalene C (quaternary) | - | - | 134.6, 154.5 |
| -O-C H₂- | ~4.1 | Triplet | ~68.0 |
| -O-CH₂-C H₂- | ~1.9 | Multiplet | ~29.0 |
| -CH₂-C H₂-CH₂- | ~1.6 | Multiplet | ~25.0 |
| -C H₂-CH₂Br | ~2.0 | Multiplet | ~32.5 |
| -CH₂-C H₂Br | ~3.5 | Triplet | ~33.7 |
Note: The chemical shifts are predicted values and may vary slightly in different deuterated solvents.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the naphthalene ring system and, crucially, between the adjacent methylene groups of the bromopentyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~68.0 ppm, confirming the -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule. A key correlation would be observed between the protons of the -O-CH₂- group (at ~4.1 ppm) and the C1 carbon of the naphthalene ring, confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In this molecule, it could show correlations between the -O-CH₂- protons and the H8 proton of the naphthalene ring, further confirming the 1-substitution pattern.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural details of a compound through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₁₅H₁₇BrO). nih.gov The measured mass is compared to the calculated mass, and a difference of less than 5 ppm is typically considered a confirmation of the assigned formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. For this compound, characteristic fragmentation patterns would include:
Loss of the bromine atom, resulting in a prominent peak corresponding to the [M-Br]⁺ ion.
Cleavage of the C-Br bond to generate a pentoxy-naphthalene cation.
Alpha-cleavage at the ether linkage, leading to the formation of a stable naphthoxy cation or a bromopentyl cation.
Fragmentation of the alkyl chain through various cleavage mechanisms.
Formation of the naphthalen-1-ol radical cation after rearrangement.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.
The Infrared (IR) spectrum is used to identify the characteristic vibrational frequencies of the functional groups within this compound. nasa.govastrochemistry.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3050 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-O (Ether) | Asymmetric Stretching | 1240 - 1270 |
| C-Br (Alkyl Halide) | Stretching | 500 - 600 |
The Ultraviolet-Visible (UV-Vis) spectrum provides insight into the electronic transitions within the naphthalene chromophore. researchgate.netomlc.org Naphthalene and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands. The presence of the alkoxy substituent at the 1-position can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted naphthalene. ijcesen.com The spectrum would show strong absorptions characteristic of the naphthalene ring system.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
While a specific crystal structure for the liquid compound this compound has not been reported, X-ray crystallography is a pivotal technique for elucidating the precise three-dimensional atomic arrangement of solid-state naphthalene derivatives. This method provides unequivocal proof of structure, detailing bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
For instance, the crystal structures of various substituted bromonaphthalene and other naphthalene derivatives have been successfully determined, offering insights into how different functional groups influence the crystal packing and molecular conformation. The study of these derivatives demonstrates the utility of X-ray crystallography in the structural analysis of this class of compounds. For example, the crystal structure of l-bromo-5-isopropoxy-4-methoxy-2-methyl-naphthalene was solved, revealing a monoclinic crystal system with specific cell parameters. researchgate.net Similarly, comprehensive crystallographic studies on perfluorohalogenated naphthalenes have shed light on unique intermolecular stacking and bonding patterns. rsc.org
The analysis of a 1,4-diaroyl pyrazole (B372694) derivative containing a naphthalene moiety, (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone, showed a triclinic crystal system and provided detailed information on the dihedral angles between the various ring systems within the molecule. researchgate.net These examples underscore the power of X-ray crystallography to provide high-resolution structural data for solid derivatives, which is essential for rational drug design, materials science, and understanding structure-activity relationships.
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Reference |
|---|---|---|---|---|---|
| l-bromo-5-isopropoxy-4-methoxy-2-methyl-naphthalene | C₁₅H₁₇BrO₂ | Monoclinic | P12i/n1 | a = 10.912(2) Å, b = 8.690(2) Å, c = 15.112(3) Å, β = 98.98(2)° | researchgate.net |
| (3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone | C₂₁H₁₂Br₂N₂O₃ | Triclinic | P1 | a = 7.390(5) Å, b = 8.919(4) Å, c = 14.955(9) Å, α = 74.61(4)°, β = 76.71(5)°, γ = 71.03(4)° | researchgate.net |
| 3,5-dimethoxy-2-[5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | C₂₁H₂₀N₂O₃ | Data not fully available in abstract | nih.gov |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools for the analysis of this compound, enabling both the monitoring of its synthesis and the assessment of its final purity. The distinct polarity difference between the starting materials (e.g., 1-naphthol (B170400) and 1,5-dibromopentane) and the final product allows for effective separation and quantification using methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a highly sensitive method for identifying and quantifying volatile components in a sample. In the context of synthesizing this compound, GC-MS is particularly useful for detecting volatile byproducts, unreacted starting materials like naphthalene derivatives, and potential contaminants. ysu.edu For instance, methods have been developed for the GC-MS analysis of naphthalene metabolites such as 1-naphthol and 2-naphthol (B1666908), which are often derivatized to increase their volatility. tci-thaijo.orgwiley.com
The analysis typically involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. wiley.com The column, often a non-polar type like a (5%-phenyl)-methylpolysiloxane, separates compounds based on their boiling points and interactions with the stationary phase. wiley.com The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and definitive identification. The NIST database contains extensive retention data for naphthalene on various GC columns, which can serve as a reference for method development. nist.gov
| Parameter | Condition | Compound Class | Reference |
|---|---|---|---|
| Column | (5%-phenyl)-methylpolysiloxane or SE-54 capillary column | Naphthols, Alkylnaphthalenes | ysu.eduwiley.com |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Alkylnaphthalenes | ysu.edu |
| Detection | Selected Ion Monitoring (SIM) | 1- and 2-Naphthol | wiley.com |
| Qualifier/Quantifier Ions (for 1-Naphthol) | m/z 186 and 144 (after acetylation) | 1-Naphthol | wiley.com |
| Derivatization | BSTFA+1%TMCS or Acetic Anhydride | Naphthols | tci-thaijo.orgwiley.com |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the synthesis of this compound and for determining the purity of the final product. Given the aromatic nature of the naphthalene ring, UV detection is a highly effective and common choice for this analysis.
By periodically taking aliquots from the reaction mixture and analyzing them via HPLC, one can track the consumption of the 1-naphthol reactant and the formation of the this compound product. This allows for the optimization of reaction conditions such as temperature and reaction time. Reversed-phase HPLC, using a C18 column, is a standard approach for separating naphthalene and its derivatives. nih.govrdd.edu.iq A mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or a buffer solution is used to elute the compounds from the column. nih.govrdd.edu.iq
A well-developed HPLC method can separate the desired product from starting materials and any non-volatile byproducts, allowing for accurate purity assessment, often expressed as a percentage of the total peak area in the chromatogram. nih.govnih.govresearchgate.net
| Parameter | Condition | Analyte(s) | Reference |
|---|---|---|---|
| Column | Reversed-phase Synergi Hydro-RP (C18), 150x4.6 mm, 4 µm | Naphthalene, 1-Naphthol, 2-Naphthol | nih.gov |
| Mobile Phase | 50% (v/v) aqueous acetonitrile | Naphthalene, 1-Naphthol, 2-Naphthol | nih.gov |
| Flow Rate | 1.5 ml/min | Naphthalene, 1-Naphthol, 2-Naphthol | nih.gov |
| Detection | Fluorescence (Ex: 219/254 nm, Em: 330/445 nm) or UV (254 nm) | Naphthalene, PAHs | rdd.edu.iqresearchgate.net |
| Column Temperature | 25 °C | Naphthalene, 1-Naphthol, 2-Naphthol | nih.gov |
Computational and Theoretical Investigations of 1 5 Bromopentyl Oxy Naphthalene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and the resulting molecular geometry.
Density Functional Theory (DFT) for Ground State Properties
The electronic properties of the molecule are also well-described by DFT. Key parameters such as the dipole moment, atomic charges, and the distribution of molecular orbitals can be calculated. The presence of the electronegative oxygen and bromine atoms, as well as the aromatic naphthalene (B1677914) system, creates a complex electronic environment that DFT can effectively model.
Table 1: Representative Predicted Ground State Properties of 1-[(5-bromopentyl)oxy]naphthalene using DFT (B3LYP/6-31G)*
| Property | Predicted Value |
| Total Energy | Hypothetical Value (e.g., -2548.7 Hartree) |
| Dipole Moment | Hypothetical Value (e.g., 2.5 Debye) |
| C-O Bond Length | Hypothetical Value (e.g., 1.37 Å) |
| C-Br Bond Length | Hypothetical Value (e.g., 1.96 Å) |
| Naphthalene Ring Planarity | Near-planar |
Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules, as specific literature data for this compound is unavailable.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for benchmarking purposes, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are based on the wavefunction and, with sufficiently large basis sets, can provide very accurate descriptions of molecular properties. benthamopen.com While computationally more demanding than DFT, ab initio calculations are valuable for validating the results of less expensive methods and for studying systems where electron correlation effects are particularly important. For instance, ab initio methods have been used to accurately determine the conformational geometries of naphthalene trimers. benthamopen.com
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are powerful tools for predicting various types of spectra, which can aid in the interpretation of experimental data and the assignment of spectral features.
GIAO Calculations for NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. rsc.org By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts for ¹H and ¹³C can be predicted. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many non-equivalent atoms like this compound. The accuracy of GIAO calculations is often enhanced by performing them on a DFT-optimized geometry.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Naphthalene Derivative (Illustrative Example)
| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) |
| C1 | Hypothetical Value (e.g., 155.2) | Hypothetical Value (e.g., 154.8) |
| C2 | Hypothetical Value (e.g., 105.9) | Hypothetical Value (e.g., 106.3) |
| Cα (O-CH₂) | Hypothetical Value (e.g., 68.5) | Hypothetical Value (e.g., 68.1) |
| Cε (CH₂-Br) | Hypothetical Value (e.g., 33.1) | Hypothetical Value (e.g., 33.5) |
Note: This table provides an illustrative comparison for a hypothetical naphthalene derivative to demonstrate the typical agreement between predicted and experimental data, as specific published data for this compound is not available.
TD-DFT for UV-Vis Spectra and Electronic Transitions (HOMO-LUMO)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic excitations from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the naphthalene ring system. The alkoxy substituent is known to cause a red-shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted naphthalene.
A key aspect of TD-DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides a first approximation of the lowest electronic excitation energy. In this compound, the HOMO is expected to have significant contributions from the naphthalene π-system and the lone pairs of the oxygen atom, while the LUMO will likely be a π* orbital of the naphthalene ring.
Table 3: Predicted Electronic Transitions for this compound using TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | Hypothetical Value (e.g., ~320) | Hypothetical Value (e.g., ~0.1) | HOMO → LUMO (π → π) |
| S₀ → S₂ | Hypothetical Value (e.g., ~290) | Hypothetical Value (e.g., ~0.8) | HOMO-1 → LUMO (π → π) |
Note: The values in this table are illustrative, based on typical TD-DFT results for alkoxy-naphthalenes, as specific literature data for this compound is not available.
Conformational Analysis and Energy Landscapes
The flexible five-carbon chain in this compound allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with the rotation around single bonds. This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each step using a method like DFT.
The resulting energy landscape reveals the low-energy conformers that are most likely to be populated at a given temperature. Understanding the conformational preferences is crucial as different conformers can exhibit slightly different spectroscopic properties and reactivity. For the (5-bromopentyl)oxy chain, rotations around the C-C and C-O bonds will lead to various extended and folded structures. The interplay of steric hindrance and weak intramolecular interactions will determine the relative energies of these conformers. While specific studies on this compound are lacking, conformational analyses of similar long-chain substituted aromatic compounds have shown the importance of considering multiple conformers. benthamopen.com
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry. uni-muenchen.deq-chem.com For this compound, PES scans are particularly useful for understanding the conformational flexibility arising from the rotation around single bonds in the ether linkage and the pentyl chain. By systematically changing a specific dihedral angle and optimizing the rest of the molecule's geometry at each step, a profile of energy versus the angle of rotation can be generated. uni-muenchen.denih.gov This helps in identifying the most stable low-energy conformers and the energy barriers between them. uni-muenchen.de
Table 1: Hypothetical Potential Energy Surface Scan Data for the C-O-C-C Dihedral Angle of this compound.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |
|---|---|---|
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 0.2 | Gauche |
| 120 | 4.8 | Eclipsed (High Energy) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.9 | Eclipsed (High Energy) |
| 300 | 0.3 | Gauche |
Note: The data in this table is hypothetical and for illustrative purposes.
The scan would likely reveal that the anti conformation, where the naphthalene ring and the bulk of the pentyl chain are furthest apart, is the most stable due to minimized steric hindrance. The gauche conformers would represent other local energy minima, while the eclipsed conformations correspond to energy maxima on the potential energy surface.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms. nih.gov For this compound, MD simulations can model its movement and conformational changes in a solvent, offering a more realistic picture of its behavior in solution. nih.gov These simulations can reveal how the flexible bromopentyl chain folds and interacts with the aromatic naphthalene ring, and how solvent molecules arrange themselves around the solute.
MD simulations can be used to study properties such as the average end-to-end distance of the pentyl chain, the solvation structure, and the time-averaged conformational preferences. Such simulations could be run for several nanoseconds to observe the dynamic equilibrium of the system.
Table 2: Hypothetical Findings from a Molecular Dynamics Simulation of this compound in a Water Box.
| Property | Simulated Value | Interpretation |
|---|---|---|
| Average End-to-End Distance (C1 to Br) | 6.8 Å | Indicates a relatively extended conformation of the pentyl chain on average. |
| Radial Distribution Function (g(r)) of Water around Br | Peak at 3.2 Å | Shows the first solvation shell of water molecules around the bromine atom. |
| Dominant Dihedral Angle (C-O-C-C) | Fluctuating around 180° | Confirms the stability of the anti-conformation even in a dynamic environment. |
Note: The data in this table is hypothetical and for illustrative purposes.
The results of MD simulations would likely show that the molecule is highly flexible, with the bromopentyl chain constantly changing its conformation. The simulations could also provide information on the formation of transient intramolecular interactions, such as weak hydrogen bonds if a protic solvent is used.
Reactivity Prediction and Reaction Mechanism Modeling
Computational chemistry is also instrumental in predicting the reactivity of this compound and in modeling the mechanisms of its potential reactions.
Transition State Characterization
A plausible reaction for this compound is an intramolecular cyclization, a type of Williamson ether synthesis, where the oxygen of the ether linkage acts as a nucleophile to displace the bromine atom, forming a six-membered ring (a tetrahydropyran (B127337) derivative). masterorganicchemistry.comyoutube.com Computational methods can be used to locate the transition state for this reaction, which is the highest energy point along the reaction pathway. youtube.com
Characterization of the transition state involves optimizing its geometry and performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the simultaneous breaking of the C-Br bond and formation of the C-O bond). youtube.com
Table 3: Hypothetical Transition State Properties for the Intramolecular Cyclization of this compound.
| Property | Calculated Value | Significance |
|---|---|---|
| Activation Energy (ΔG‡) | +22.5 kcal/mol | The free energy barrier for the reaction to occur. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true transition state. |
| C-O forming bond distance | 2.1 Å | Shows the partial bond between the oxygen and carbon atoms in the transition state. |
| C-Br breaking bond distance | 2.4 Å | Shows the elongated C-Br bond in the transition state. |
Note: The data in this table is hypothetical and for illustrative purposes.
The calculated activation energy provides an estimate of the reaction rate, with a lower barrier indicating a faster reaction. The geometry of the transition state reveals the concerted nature of the bond-forming and bond-breaking processes.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.educhempedia.info The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile). ucsb.edu
For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring, making it susceptible to electrophilic attack. researchgate.net The LUMO, on the other hand, is likely to be centered on the antibonding σ* orbital of the C-Br bond, indicating that this is the most electrophilic site and susceptible to nucleophilic attack. sparkl.me
Table 4: Hypothetical Frontier Molecular Orbital Properties of this compound.
| Orbital | Energy (eV) | Primary Localization | Predicted Reactivity |
|---|---|---|---|
| HOMO | -6.2 | π-system of the naphthalene ring | Site for electrophilic attack. |
| LUMO | -0.8 | σ* orbital of the C-Br bond | Site for nucleophilic substitution. |
| HOMO-LUMO Gap | 5.4 eV | Indicates high kinetic stability. |
Note: The data in this table is hypothetical and for illustrative purposes.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap, as would be expected for this compound, suggests relatively low reactivity. FMO analysis therefore supports the idea that reactions would most likely occur at the C-Br bond (nucleophilic substitution) or on the naphthalene ring (electrophilic substitution), depending on the reaction conditions.
Applications of 1 5 Bromopentyl Oxy Naphthalene As a Synthetic Building Block for Advanced Chemical Structures
Precursor for Supramolecular Chemistry Components
The self-assembly of molecules into well-defined, non-covalently linked structures is the cornerstone of supramolecular chemistry. The distinct structural features of 1-[(5-bromopentyl)oxy]naphthalene make it an attractive candidate for the design of molecules that can participate in these self-assembly processes.
Assembly of Porphyrin Frameworks
The terminal bromine of this compound can be readily converted to other functional groups, such as an aldehyde or a carboxylic acid. These functionalities are crucial for established methods of porphyrin synthesis. For instance, a naphthaldehyde derivative, obtained from the title compound, could participate in a [2+2], [3+1], or [4+0] condensation reaction with pyrrole (B145914) or its derivatives to yield a meso-substituted porphyrin bearing naphthalene (B1677914) units. The bulky naphthalene groups would influence the stacking interactions between the porphyrin macrocycles, potentially leading to the formation of unique columnar or layered structures.
Furthermore, the bromoalkyl chain allows for post-synthetic modification of a pre-formed porphyrin. A porphyrin bearing a hydroxyl group could be etherified with this compound. The resulting molecule would possess a reactive bromine terminus, enabling its use in subsequent reactions to link the porphyrin to other molecules or surfaces, thereby constructing more complex porphyrin-based architectures.
Naphthalene-fused metalloporphyrins have been synthesized and studied, demonstrating that the incorporation of naphthalene moieties can significantly alter the electronic and photophysical properties of the porphyrin core. google.com Oxidative aromatic coupling of meso-substituted porphyrins bearing electron-rich naphthalene units has been shown to yield π-expanded porphyrins. google.com This highlights the potential of naphthalene-containing precursors like this compound to contribute to the development of novel porphyrin-based materials with tailored properties.
Construction of Other Self-Assembling Systems
The amphiphilic nature that can be imparted to derivatives of this compound makes it a valuable precursor for a variety of self-assembling systems. By replacing the terminal bromine with a hydrophilic head group, such as a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol chain, an amphiphilic molecule with a hydrophobic naphthalene tail and a hydrophilic head can be synthesized.
Such amphiphiles are known to self-assemble in aqueous solutions to form a range of nanostructures, including micelles, vesicles, and nanotubes. The specific morphology of the assembly is dictated by the balance between the hydrophobic and hydrophilic portions of the molecule, as well as by intermolecular forces such as π-π stacking of the naphthalene rings.
Research on single-chain amphiphiles containing a 2,7-substituted naphthalene rigid segment has shown that these molecules can form stable vesicles in dilute aqueous solutions. Similarly, the self-assembly of a pyridine-based amphiphile complexed with various dihydroxy naphthalenes has been demonstrated to form nanotubes with tunable inner diameters. These studies underscore the importance of the naphthalene moiety in directing the self-assembly process.
Table 1: Potential Self-Assembling Structures from this compound Derivatives
| Derivative of this compound | Potential Self-Assembled Structure | Driving Forces for Assembly |
| Naphthalene-pentyl-trimethylammonium bromide | Micelles, Vesicles | Hydrophobic effect, electrostatic interactions |
| Naphthalene-pentyl-poly(ethylene glycol) | Micelles, Polymersomes | Hydrophobic effect, π-π stacking |
| Naphthalene-pentyl-carboxylic acid | pH-responsive aggregates | Hydrophobic effect, hydrogen bonding, π-π stacking |
Scaffold for Chemical Biology Probes and Ligands (Non-Pharmacological, Non-Clinical Focus)
The development of molecular tools to study biological systems in vitro is a key area of chemical biology. The naphthalene scaffold, with its inherent fluorescence and ability to be chemically modified, is a valuable platform for the design of such tools.
Development of Enzyme Inhibitor Scaffolds for in vitro Mechanistic Studies
The naphthalene ring system is present in a number of compounds known to inhibit enzyme activity. For in vitro mechanistic studies, researchers often require inhibitors that can be tethered to a solid support or labeled with a reporter group. The bromoalkyl chain of this compound provides a convenient handle for such modifications.
For example, a known naphthalene-based inhibitor could be synthesized with a hydroxyl group, which is then etherified with this compound. The resulting molecule would retain the core inhibitory scaffold while possessing a reactive alkyl bromide. This bromide can then be used to immobilize the inhibitor on a resin for affinity chromatography-based purification of the target enzyme or for the development of activity-based probes. Naphthalene-based inhibitors have been designed to target enzymes such as SARS-CoV PLpro, demonstrating the utility of this scaffold in inhibitor design.
Synthesis of Receptor Ligand Precursors for Binding Assays
Binding assays are fundamental to understanding receptor-ligand interactions. These assays often employ radiolabeled or fluorescently tagged ligands. The synthesis of such ligands can be facilitated by precursors like this compound.
The naphthalene moiety itself can serve as a fluorescent reporter group. The bromoalkyl chain allows for the covalent attachment of this fluorophore to a known receptor ligand. For instance, a ligand with a free amine or hydroxyl group can be alkylated with this compound to produce a fluorescently labeled version of the ligand suitable for use in fluorescence polarization or fluorescence microscopy-based binding assays.
Alternatively, the terminal bromine can be displaced by a radiolabeled nucleophile, such as [¹⁸F]fluoride or [¹¹C]cyanide, to produce a radiolabeled ligand precursor. The length of the pentyl chain can also be a critical determinant of binding affinity and selectivity for certain receptors.
Table 2: Key Features of this compound for Chemical Biology Applications
| Feature | Application in Chemical Biology |
| Naphthalene Moiety | Intrinsic fluorescence for labeling |
| Bromopentyl Chain | Reactive handle for conjugation to biomolecules or surfaces |
| Flexible Linker | Spatially separates the naphthalene core from the binding pharmacophore |
Building Block for Functional Materials
The incorporation of naphthalene units into polymeric and small-molecule materials can impart desirable optical and electronic properties. The bifunctionality of this compound allows it to be used as a monomer or a functionalizing agent in the synthesis of such materials.
The terminal bromine can participate in polymerization reactions, such as polycondensation or atom transfer radical polymerization (ATRP), to create polymers with pendant naphthalene groups. These polymers may exhibit interesting photoluminescent properties or be used as components in organic light-emitting diodes (OLEDs). The introduction of a naphthalene unit into organic solid-state laser dyes has been shown to enhance their stability and shift their emission colors without compromising their optical properties.
Furthermore, this compound can be used to modify the surface of materials. For example, the hydroxyl groups on the surface of silica (B1680970) or other metal oxides can be functionalized with this molecule, introducing a layer of naphthalene groups. This can alter the surface properties, making it more hydrophobic or imparting specific optical characteristics. The incorporation of an electron-donating naphthalene into rigid structures can lead to applications in optoelectronics and chiral materials.
Incorporation into Polymeric Architectures
The bifunctional nature of this compound makes it an ideal monomer or precursor for the synthesis of advanced polymeric materials. The terminal bromine can readily participate in various polymerization reactions, such as polycondensation or polyalkylation, while the naphthalene unit becomes an integral part of the polymer backbone or a pendant group, imparting its characteristic properties to the final material.
The introduction of naphthalene moieties into polymer chains is a well-established strategy to enhance their thermal stability, porosity, and adsorption capabilities. mdpi.commdpi.com For instance, novel porous polyaminal-linked polymers based on naphthalene and melamine (B1676169) have demonstrated high efficiency in the uptake of CO2 and heavy metal ions like Pb(II). mdpi.com These polymers exhibit large surface areas and defined pore sizes, which are crucial for their adsorption performance. mdpi.com Similarly, naphthalene-based polymers created through Friedel-Crafts crosslinking have been successfully employed as supports for palladium catalysts in Suzuki cross-coupling reactions, showing high efficiency and selectivity. mdpi.com
The synthesis of such functional polymers often involves the reaction of a naphthalene-containing building block with a crosslinking agent. In this context, this compound can serve as a key monomer. The bromo-pentyl group can react with nucleophiles, such as amines or phenols, to form the polymer chain. For example, reaction with a diamine would lead to a polyamide or polyamine, where the naphthalene units are regularly spaced along the backbone, separated by the flexible pentoxy linkers. This precise spacing and the inherent properties of the naphthalene group can be used to fine-tune the characteristics of the resulting polymer.
Table 1: Examples of Naphthalene-Based Polymers and their Properties
| Polymer Type | Monomers/Precursors | Key Properties | Potential Application | Reference |
|---|---|---|---|---|
| Polyaminal-linked Porous Polymer | Naphthalene, Melamine | High surface area (604 m²/g), ultra-microporous, good thermal stability. | CO2 capture, heavy metal adsorption. | mdpi.com |
| Hyper-crosslinked Aromatic Polymers (HAPs) | Naphthalene, Formaldehyde Dimethyl Acetal | High porosity, support for catalysts. | Catalysis (e.g., Suzuki cross-coupling). | mdpi.com |
| Covalent Organic Polymer (N-COP) | 1,5-dihydroxynaphthalene, Cyanuric Chloride | High surface area, thermal stability. | Adsorption of organic dyes (Methylene Blue). | nih.gov |
The flexible pentoxy linker in this compound offers an advantage over more rigid linkers, potentially leading to polymers with improved processability and solubility. The ability to incorporate this building block into various polymer architectures, such as linear chains, crosslinked networks, or dendrimers, opens up possibilities for creating new materials for applications in gas storage, catalysis, and environmental remediation. mdpi.commdpi.comnih.gov
Development of Fluorescent Naphthalene-Based Sensors
The intrinsic fluorescence of the naphthalene ring makes this compound an excellent starting material for the design and synthesis of fluorescent chemosensors. nih.govmdpi.com The general principle behind these sensors involves coupling the naphthalene fluorophore to a specific recognition unit (a receptor) that can selectively bind to a target analyte, such as a metal ion or an anion. nih.govnih.gov This binding event causes a change in the fluorescence properties of the naphthalene moiety—either enhancement ("turn-on") or quenching ("turn-off")—which can be measured to detect and quantify the analyte. nih.govrsc.org
The bromo-pentyl chain of this compound provides a convenient attachment point for various receptor groups. Through nucleophilic substitution reactions, the bromine atom can be replaced by different functional groups capable of binding to specific analytes. For example, reacting it with a polyamine or a Schiff base can create a chelating site for metal ions like Al³⁺ or Cu²⁺. nih.govmdpi.comrsc.org
Numerous studies have demonstrated the effectiveness of naphthalene-based probes for detecting a wide range of analytes. For instance, a sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) showed high selectivity for Al³⁺ ions, with a detection limit in the nanomolar range, and was successfully used for imaging intracellular Al³⁺. rsc.org Another probe, based on naphthalimide and thiophene, was developed for the selective detection of Cu²⁺ ions. nih.gov The design of these probes often relies on mechanisms like Photoinduced Electron Transfer (PET), where the interaction with the analyte modulates the electron transfer process and thus the fluorescence output. nih.gov
Table 2: Examples of Naphthalene-Based Fluorescent Sensors | Sensor Structure | Target Analyte | Detection Mechanism | Detection Limit | Application | Reference | | --- | --- | --- | --- | --- | | N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine | Al³⁺ | Chelation-enhanced fluorescence | 1.0 x 10⁻⁷ M | Live cell imaging | rsc.org | | Naphthalimide-thiophene Schiff base | Cu²⁺ | Fluorescence quenching | 1.8 µM | Detection in solution, potential for in vivo imaging | nih.gov | | 1-hydroxy-2,4-diformylnaphthalene derivative | SO₃²⁻/HSO₃⁻ | Fluorescence enhancement | 9.93 nM | Detection in real water samples | nih.gov | | Naphthalene derivative with Schiff base structure | Al³⁺ | Fluorescence enhancement | 8.73 x 10⁻⁸ M | Determination in herbal medicines | mdpi.com |
By strategically choosing the receptor unit to be attached to the this compound scaffold, it is possible to develop a wide array of highly selective and sensitive fluorescent sensors for various applications in environmental monitoring, biological imaging, and diagnostics. nih.govnih.gov The flexible linker can also influence the sensor's performance by positioning the receptor at an optimal distance from the fluorophore, ensuring efficient signal transduction upon analyte binding.
Future Research Directions in Naphthalene Ether Chemistry Utilizing 1 5 Bromopentyl Oxy Naphthalene
Green Chemistry Approaches to Synthesis
The traditional synthesis of 1-[(5-bromopentyl)oxy]naphthalene, likely via the Williamson ether synthesis, often relies on polar aprotic solvents and strong bases, which can present environmental and safety challenges. byjus.comnumberanalytics.com A significant future direction is the integration of green chemistry principles to develop more sustainable synthetic routes. nih.govresearchgate.net
Development of Environmentally Benign Solvents and Reagents
A primary goal is to replace conventional solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) with more environmentally friendly alternatives. byjus.com Research is needed to explore the efficacy of bio-derived solvents, supercritical fluids (like scCO₂), or even water, in conjunction with phase-transfer catalysis, for the synthesis of naphthalene (B1677914) ethers. numberanalytics.com Phase-transfer catalysts (PTCs) can facilitate the reaction between the aqueous-soluble naphthoxide salt and the water-insoluble bromoalkane, potentially eliminating the need for hazardous organic solvents. numberanalytics.com
Furthermore, replacing strong, hazardous bases such as sodium hydride with milder, safer alternatives like potassium carbonate is a key area of investigation. byjus.com The development of recyclable base catalysts would also represent a significant advancement in the green synthesis of this compound.
Table 1: Comparison of Traditional vs. Green Synthesis Parameters for Naphthalene Ethers
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Acetonitrile, Dimethylformamide (DMF) byjus.com | Water, Bio-solvents, Supercritical CO₂ |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu) numberanalytics.com | Potassium Carbonate (K₂CO₃), Recyclable solid bases |
| Catalysis | Often stoichiometric base | Phase-Transfer Catalysis (PTC), Recyclable catalysts numberanalytics.com |
| Energy Input | Conventional heating (50-100 °C) byjus.com | Microwave irradiation, Ultrasonic energy nih.gov |
| Waste Profile | High volume of hazardous solvent and base waste | Reduced waste, biodegradable by-products |
Exploration of Catalytic and Flow Chemistry Methods
Future research will likely focus on catalytic methods to improve reaction efficiency and selectivity. This includes the use of transition metal catalysts, such as copper or palladium, which can facilitate etherification under milder conditions. numberanalytics.com The development of heterogeneous catalysts, for example, supported on materials like activated carbon or zeolites, would allow for easy separation and recycling, aligning with green chemistry principles. google.comrsc.org
The transition from batch processing to continuous flow chemistry represents another major frontier. Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability. The synthesis of this compound in a flow system could significantly reduce reaction times and waste generation compared to traditional batch methods. researchgate.net
Expanding the Scope of Derivatization Reactions
The bifunctional nature of this compound makes it an ideal scaffold for creating diverse chemical libraries. Future research will focus on exploiting both the alkyl bromide and the naphthalene ring to generate novel analogues.
Novel Transformations at the Bromine and Naphthalene Moieties
The terminal bromine atom is a prime site for nucleophilic substitution (SN2) reactions. youtube.com This allows for the introduction of a wide array of functional groups, including amines, azides, thiols, and cyanides, to generate a host of new derivatives.
The naphthalene ring itself is amenable to various transformations. masterorganicchemistry.com While classical electrophilic aromatic substitution (e.g., nitration, halogenation) is possible, future work will likely explore more advanced metal-catalyzed C-H functionalization reactions. researchgate.net Catalysts based on palladium, gold, or rhodium could enable the direct and selective introduction of aryl, alkyl, or other groups onto the naphthalene core, bypassing the need for pre-functionalized starting materials. researchgate.netcore.ac.uk
Table 2: Potential Derivatization Reactions for this compound
| Reaction Site | Reaction Type | Potential Reagents | Resulting Moiety |
|---|---|---|---|
| Bromine | Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Azide |
| Potassium Cyanide (KCN) | Nitrile | ||
| Ammonia (B1221849) (NH₃) or Primary Amines | Primary or Secondary Amine | ||
| Sodium Thiolates (NaSR) | Thioether | ||
| Naphthalene Ring | Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro Group |
| Br₂/FeBr₃ | Bromo Group | ||
| C-H Functionalization | Arylboronic Acids (Pd catalyst) core.ac.uk | Aryl Group |
Stereoselective Synthesis of Analogues
While this compound is achiral, its derivatives can possess stereocenters. A significant area for future research is the development of stereoselective methods to synthesize chiral analogues. This could be achieved by:
Using Chiral Nucleophiles: Reacting the terminal bromine with a chiral amine or alcohol to introduce a stereocenter at the end of the pentyl chain.
Asymmetric Catalysis: Employing chiral catalysts for reactions on the naphthalene ring or the alkyl chain to create products with high enantiomeric excess. For instance, asymmetric hydrogenation of a derivatized naphthalene ring could generate chiral tetrahydro-naphthalene structures.
The synthesis of stereochemically pure analogues is crucial for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.
Advanced Characterization Beyond Standard Spectroscopies
The structural elucidation of novel naphthalene ether derivatives requires moving beyond routine 1D NMR and standard mass spectrometry. researchgate.net Future research will increasingly rely on a suite of advanced analytical techniques to unambiguously determine complex structures and subtle stereochemical features.
Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, will be indispensable for assigning the precise connectivity and spatial relationships of atoms in complex derivatives. ipb.ptnih.gov For molecules with low proton density or complex splitting patterns, 1D and 2D ¹³C NMR experiments will be critical. Diffusion-Ordered Spectroscopy (DOSY) NMR could also be employed to analyze mixtures and determine the relative size of different derivatives in solution. researchgate.net
In mass spectrometry, High-Resolution Mass Spectrometry (HRMS) is essential for confirming elemental compositions by providing highly accurate mass measurements. nih.gov Tandem Mass Spectrometry (MS/MS) will be used to probe the fragmentation pathways of new compounds, yielding valuable structural information, particularly for identifying the location of substituents on the naphthalene ring or modifications to the alkyl chain. nih.govuzh.ch Combining these advanced spectroscopic methods will provide the comprehensive characterization necessary to support the synthesis of next-generation naphthalene ethers.
Deeper Theoretical Insights into Structure-Reactivity Relationships
While experimental techniques provide invaluable data, theoretical and computational methods offer a complementary approach to understanding the behavior of this compound at an atomic level. Advanced computational strategies can predict reactivity and explore the molecule's dynamic nature in ways that are difficult to access experimentally.
Predicting the outcome of chemical reactions is a central challenge in organic chemistry. Machine learning (ML) is emerging as a transformative tool to address this challenge by learning from vast datasets of known reactions. acs.orgresearchgate.net Instead of relying on manually curated rules, ML models can identify complex patterns in data to predict the major product of a reaction with increasing accuracy. neurips.ccnih.gov
For a molecule like this compound, which has multiple reactive sites (the aromatic ring, the ether linkage, and the alkyl bromide), ML could be applied to:
Predict Site Selectivity: An ML model could be trained to predict whether a given reagent will react at the naphthalene ring (e.g., electrophilic aromatic substitution) or at the bromopentyl chain (e.g., nucleophilic substitution).
Rank Potential Products: Many modern approaches frame reaction prediction as a ranking problem. neurips.ccresearchgate.net Given a set of reactants, the model generates a list of plausible products and ranks them by likelihood, guiding synthetic efforts toward the most probable outcome.
Generalize to New Reactions: A key advantage of ML is its ability to generalize. A model trained on a diverse dataset of ether and alkyl halide reactions could make reasonable predictions for reactions of this compound, even if that specific substrate was not in the training data. neurips.cc
These models are often built using neural networks that process molecular structures, represented as graphs or strings, to learn the underlying principles of chemical reactivity. researchgate.netnih.gov
Table 2: Comparison of Reaction Prediction Model Accuracies
| Model Type | Approach | Reported Top-1 Accuracy | Reference |
|---|---|---|---|
| Baseline Model | Simple template-based matching | 33.3% | acs.org |
| Edit-Based Model | Focuses on the bond changes between reactants and products | 68.5% | acs.org |
| Hybrid Model | Combines edit-based representation with product fingerprints | 71.8% | acs.orgresearchgate.net |
| Two-Stage ML System | Uses reactivity filters and an ensemble of ranking models | 89.1% | neurips.cc |
The chemical reactivity and self-assembly behavior of this compound are intrinsically linked to its three-dimensional shape and flexibility. The molecule is not static; the bromopentyl chain can rotate and fold into numerous conformations. The collection of all possible conformations and their relative energies is known as the conformational space. A thorough exploration of this space is essential for understanding the molecule's properties.
Advanced sampling techniques in computational chemistry are designed to overcome the limitations of standard simulations and efficiently explore the vast conformational landscape of flexible molecules. Future theoretical studies should apply methods such as:
Metadynamics and Umbrella Sampling: These are enhanced sampling techniques used in conjunction with molecular dynamics simulations. They work by adding a bias to the simulation that discourages the system from revisiting previously explored conformations, thereby accelerating the exploration of new ones. This would be invaluable for identifying the most stable conformations of the flexible side chain and for calculating the energy barriers between them.
Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the molecule are run in parallel at different temperatures. By periodically exchanging the coordinates between replicas, the simulation can overcome high energy barriers at higher temperatures and sample low-energy states more effectively at lower temperatures.
By applying these techniques, researchers can build a comprehensive map of the conformational energy landscape. This map would provide critical insights into which shapes are most populated, how the molecule might change its shape to bind to another molecule or surface, and how conformational preferences influence its packing in a crystal or its aggregation into a supramolecular assembly.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-[(5-bromopentyl)oxy]naphthalene with high purity?
- Methodological Answer :
- The compound can be synthesized via alkylation reactions using naphthalen-1-ol and 1,5-dibromopentane. A typical protocol involves:
- Step 1 : Dissolve naphthalen-1-ol in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃ or NaH) to deprotonate the hydroxyl group .
- Step 2 : Add 1,5-dibromopentane dropwise under nitrogen atmosphere, followed by heating at 80–100°C for 24–48 hours .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Quality Control : Confirm purity using HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. Which systemic toxicological endpoints should be prioritized in preliminary studies of this compound?
- Methodological Answer :
- Prioritize endpoints based on structural analogs (e.g., naphthalene derivatives):
- Hepatic/Renal Effects : Assess liver enzymes (ALT, AST) and kidney biomarkers (BUN, creatinine) in rodent models after subchronic exposure (28–90 days) .
- Hematological Effects : Monitor red/white blood cell counts and hemoglobin levels .
- Respiratory Effects : Conduct histopathological analysis of lung tissue due to naphthalene’s known pulmonary toxicity .
- Use dose-ranging studies (0.1–100 mg/kg/day) to establish NOAEL/LOAEL thresholds .
Advanced Research Questions
Q. How can physiologically based pharmacokinetic (PBPK) modeling optimize dosing regimens for this compound in multi-organ toxicity studies?
- Methodological Answer :
- Step 1 : Collect physicochemical data (logP, pKa) and metabolic stability (CYP450 enzyme kinetics) for the compound .
- Step 2 : Integrate data into PBPK software (e.g., GastroPlus or PK-Sim) to simulate tissue-specific absorption/distribution .
- Step 3 : Validate the model using in vivo pharmacokinetic data from rats or rabbits. Adjust parameters (e.g., partition coefficients) to improve cross-species extrapolation .
- Application : Predict metabolite accumulation in target organs (e.g., liver) to refine dosing intervals and mitigate toxicity .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for brominated naphthalene derivatives?
- Methodological Answer :
- Step 1 : Apply Risk of Bias (RoB) assessment tools (Table C-6/C-7) to evaluate study reliability . For example:
- Check if in vitro doses exceed physiological relevance (e.g., >10 µM).
- Confirm in vivo studies used appropriate randomization and blinding .
- Step 2 : Perform sensitivity analyses to identify confounding factors (e.g., metabolic activation in hepatocytes vs. static cell lines) .
- Step 3 : Use adverse outcome pathway (AOP) frameworks to link molecular initiating events (e.g., DNA adduct formation) to apical outcomes (e.g., tumors) .
Q. How do structural modifications (e.g., alkyl chain length) in this compound influence its environmental persistence and bioaccumulation potential?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis :
- Compare logKow values of analogs with varying alkyl chains (C3–C7) to predict bioaccumulation .
- Assess hydrolytic stability: Longer chains (e.g., C5) may resist degradation in aquatic systems due to reduced solubility .
- Experimental Design :
- Use OECD Test Guideline 307 (soil degradation) and 305 (bioaccumulation in fish) to quantify half-lives and BCF/BAF values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
